molecular formula C7H10N2O B1435678 5-Methoxy-4-methylpyridin-2-amine CAS No. 1800035-89-5

5-Methoxy-4-methylpyridin-2-amine

Cat. No. B1435678
M. Wt: 138.17 g/mol
InChI Key: ADHSVKCPFCBTRI-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylpyridin-2-amine is a chemical compound used as a pharmaceutical intermediate . It is a potent inhibitor of NOS2 (iNOS) in vitro .


Synthesis Analysis

The synthesis of 2-Amino-4-methylpyridine, a similar compound, has been used in the creation of methoxo-bridged copper (II) complexes . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-4-methylpyridin-2-amine is C7H10N2O . The InChI code is 1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9) .


Physical And Chemical Properties Analysis

The physical form of 5-Methoxy-4-methylpyridin-2-amine is solid . Its molecular weight is 138.17 .

Relevant Papers Several relevant papers were found during the search. These include a paper on the medicinal attributes of pyridine scaffold as anticancer targeting agents , and another discussing the discovery of 5,6-Bis (4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis .

Scientific Research Applications

Synthesis Processes

5-Methoxy-4-methylpyridin-2-amine has been involved in the synthesis of various chemical compounds. For instance, it is used in the synthesis of Schiff bases, where it undergoes condensation reactions. The synthesis process involves reactions with 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine or 2-amino-6-methylpyridine, under specific conditions to achieve optimal yields. The resulting compounds exhibit stable crystal structures and are characterized by techniques such as IR, 1H NMR, UV-Vis, and X-ray single crystal diffraction. These compounds have been noted for their blue fluorescence and stable crystal structures constructed by π…π packing and intramolecular hydrogen bonding (Bai Linsha, 2015) (Bai Linsha, 2015).

Physicochemical Features and Tautomerisation

5-Methoxy-4-methylpyridin-2-amine derivatives have been the subject of studies focusing on their structural and physicochemical features, including their ability to undergo tautomerisation. The studies involve computational methods and X-ray structure investigations to predict and analyze the properties of the compounds. These studies have shed light on the stability of imino tautomers, the distribution of electrostatic potential around the molecules, and the importance of these features in understanding the interactions of these compounds with other molecules (A. Wróblewska et al., 2006).

Cross-Coupling Reactions

5-Methoxy-4-methylpyridin-2-amine has been used in cross-coupling reactions. These reactions involve the synthesis of highly substituted bipyridines and pyrazinopyridines, showcasing the compound's role in complex chemical synthesis processes. The reactions are facilitated by palladium catalysis and involve the use of halogenated aromatics and heteroaromatics bearing a primary amine group. The process underscores the compound's utility in the synthesis of compounds with potential biological significance (Amy E. Thompson et al., 2005).

properties

IUPAC Name

5-methoxy-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHSVKCPFCBTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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